molecular formula C9H12FN3O5 B13823492 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

Cat. No.: B13823492
M. Wt: 261.21 g/mol
InChI Key: STRZQWQNZQMHQR-TYQACLPBSA-N
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Description

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluoropyrimidinone moiety, and a dihydroxy oxolane ring. Its molecular formula is C9H12FN3O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyrimidinone Core: This step involves the reaction of a suitable pyrimidine derivative with a fluorinating agent under controlled conditions to introduce the fluorine atom.

    Introduction of the Oxolane Ring: The oxolane ring is introduced through a glycosylation reaction, where a protected sugar derivative reacts with the fluoropyrimidinone core.

    Deprotection and Amination: The final steps involve deprotection of the sugar derivative to reveal the hydroxyl groups, followed by amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form ketones or aldehydes.

    Reduction: The fluoropyrimidinone moiety can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain cancers.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in viral replication or cancer cell proliferation.

    Interference with Nucleic Acid Synthesis: The fluoropyrimidinone moiety can interfere with the synthesis of nucleic acids, leading to the disruption of viral or cancer cell growth.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one can be compared with other similar compounds, such as:

    Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.

    Cytarabine: A chemotherapy agent used in the treatment of leukemia.

    Gemcitabine: Another chemotherapy agent used in the treatment of various cancers.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a fluoropyrimidinone moiety with a dihydroxy oxolane ring sets it apart from other nucleoside analogs.

Properties

Molecular Formula

C9H12FN3O5

Molecular Weight

261.21 g/mol

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m0/s1

InChI Key

STRZQWQNZQMHQR-TYQACLPBSA-N

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)N)F

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F

Origin of Product

United States

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